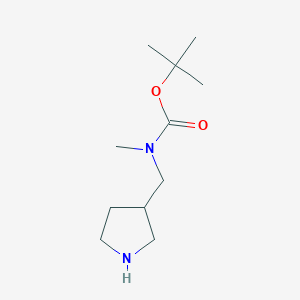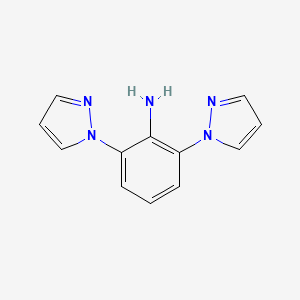
2-amino-2-(1H-indol-3-yl)acetamide
Overview
Description
“2-amino-2-(1H-indol-3-yl)acetic acid” is a compound with the CAS Number: 6747-15-5 . It is a powder with a molecular weight of 190.2 .
Synthesis Analysis
A method has been developed for the synthesis of unsymmetrical N-aryl-2,2-di (1H-indol-3-yl)acetamide derivatives . Another study reported the synthesis of a series of N - ((1-methyl-1 H -indol-3-yl)methyl)-2- (1 H -pyrazol-1-yl or triazolyl)- N - (3,4,5-trimethoxyphenyl)acetamides .Molecular Structure Analysis
The molecular weight of “2-amino-2-(1H-indol-3-yl)acetic acid” is 190.2 . The molecular formula of a similar compound, Acetamide, 2-amino-, is C2H6N2O .Physical And Chemical Properties Analysis
“2-amino-2-(1H-indol-3-yl)acetic acid” is a powder with a melting point of 207-209 . The molecular weight is 190.2 .Scientific Research Applications
Anti-inflammatory Drug Synthesis and Molecular Docking
A study focused on the synthesis of a new indole acetamide derivative, showing potential anti-inflammatory activity through in silico modeling targeting the cyclooxygenase COX-1 and COX-2 domains. The compound was characterized by various spectroscopic analyses and showed promising results in geometry optimization and interaction energy studies, indicating its pharmaceutical potential (Al-Ostoot et al., 2020).
Coordination Abilities with Metal Ions
Another study highlighted the unique coordination abilities of indole-3-acetamide with platinum(II) and palladium(II) ions, forming complexes that could have implications for understanding the binding of tryptophan residues in proteins. This research contributes to the fundamental understanding of indole derivatives' interactions with metal ions (Kaminskaia et al., 2000).
Pharmaceutical Potential of Pseudo-Peptide Molecules
The synthesis and theoretical investigations of pseudo-peptide molecules derived from 2-amino-2-(1H-indole-2-yl) acetamides revealed high pharmaceutical potential. These molecules were analyzed for their chemical, electronic, and optical properties, indicating their suitability as lead components in new drug formulations (Prasad et al., 2018).
Interstellar Medium (ISM) Acetamide Formation
Research on acetamide formation in the ISM suggests that 2-amino-2-(1H-indol-3-yl)acetamide derivatives could play a role in understanding the chemistry leading to complex organic molecules (COM) in space. This study introduced a method to explore possible reaction pathways for acetamide formation, underlining the molecule's stability and potential for further reactions in ISM (Foo et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2-amino-2-(1h-indol-3-yl)acetamide, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit replication of certain viruses . Others have been found to inhibit proteins such as Bcl-2 and Mcl-1, which play crucial roles in cell survival and apoptosis .
Biochemical Pathways
Indole and its derivatives are known to be involved in a wide range of biological effects by circulating in the plasma . They are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . This suggests that dietary and microbial factors could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2-amino-2-(1H-indol-3-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, anticancer, and antioxidant activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells . This compound may also modulate cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and proliferation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, which can affect their biological activity . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These effects may include sustained inhibition of cell proliferation, induction of apoptosis, and alterations in metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed . These effects can include hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. It is important to determine the optimal dosage range for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors that play a role in its metabolism. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of this compound. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . For instance, indole derivatives have been shown to be transported by organic anion transporters and other membrane proteins. The localization and accumulation of this compound in specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives have been observed to localize in the nucleus, mitochondria, and other organelles. The localization of this compound can influence its interactions with biomolecules and its overall biological effects.
properties
IUPAC Name |
2-amino-2-(1H-indol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-9(10(12)14)7-5-13-8-4-2-1-3-6(7)8/h1-5,9,13H,11H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCIHKQXVSURIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride](/img/structure/B1523777.png)
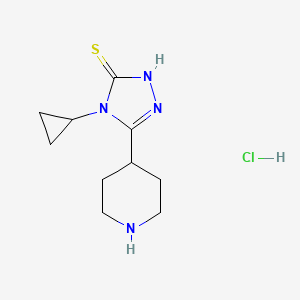

![4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine](/img/structure/B1523781.png)
![2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetic acid](/img/structure/B1523783.png)
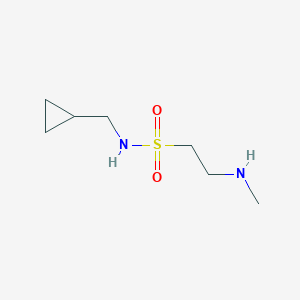
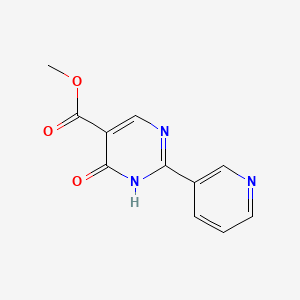
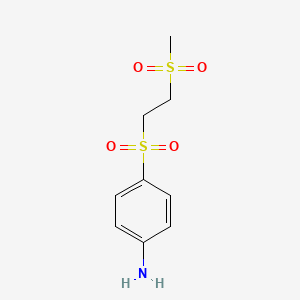
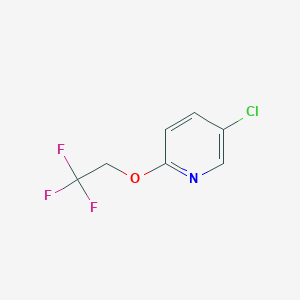

amine](/img/structure/B1523794.png)
